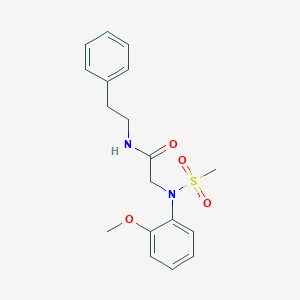![molecular formula C16H16N2O3S2 B5149364 propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5149364.png)
propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate, also known as PTCA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
Propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate is believed to exert its anti-cancer and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of cell growth, inflammation, and apoptosis, and is often dysregulated in cancer and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro, as well as reduce the production of pro-inflammatory cytokines in vitro. However, further studies are needed to determine the specific biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate in lab experiments is its potential as a selective inhibitor of the NF-κB signaling pathway. However, one limitation is that further studies are needed to determine the specific effects of this compound on different cell types and in different disease models.
Future Directions
There are several future directions for research on propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate, including:
1. Further studies on the specific biochemical and physiological effects of this compound in different disease models.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential of this compound as a therapeutic agent for cancer and inflammatory diseases.
4. Studies on the safety and toxicity of this compound in vivo.
5. Development of this compound derivatives with improved efficacy and selectivity.
Conclusion:
This compound is a promising compound that has potential applications in cancer treatment and anti-inflammatory therapy. Further studies are needed to determine its specific effects and potential as a therapeutic agent. The development of more efficient synthesis methods and this compound derivatives could also contribute to its future applications.
Synthesis Methods
Propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate is synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is then reacted with 2-thiophenecarboxylic acid to form 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid. Finally, this compound is esterified with propyl alcohol to produce this compound.
Scientific Research Applications
Propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Properties
IUPAC Name |
propyl 4-(thiophene-2-carbonylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-2-9-21-15(20)11-5-7-12(8-6-11)17-16(22)18-14(19)13-4-3-10-23-13/h3-8,10H,2,9H2,1H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABPKIRMRJNAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5149297.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149307.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5149311.png)
![3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B5149317.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5149330.png)

![ethyl [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5149341.png)

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5149352.png)

![N-(2-hydroxyethyl)-N-isopropyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149363.png)
